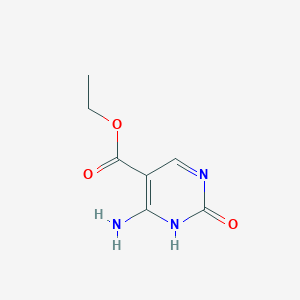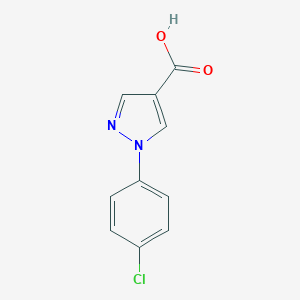
Acide 1-(4-chlorophényl)pyrazole-4-carboxylique
Vue d'ensemble
Description
“1-(4-chlorophenyl)pyrazole-4-carboxylic Acid” is an organic compound with the CAS Number: 138907-80-9 . It has a molecular weight of 222.63 . This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
A novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived 4-substituted-1,2,4-triazolin-3-thiones, 2-substituted-1,3,4-thiadiazole and 2-substituted-1,3,4-oxadiazoles has been synthesized . The synthesis of these compounds represents a significant advancement in the field of medicinal chemistry.
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid . The InChI Code is 1S/C10H7ClN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H, (H,14,15) .
Chemical Reactions Analysis
Pyrazoles, which include “1-(4-chlorophenyl)pyrazole-4-carboxylic Acid”, are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .
Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariennes
Acide 1-(4-chlorophényl)pyrazole-4-carboxylique : et ses dérivés ont montré des effets antileishmanien et antimalarien puissants. Les chercheurs ont synthétisé des composés portant le pyrazole et évalué leur efficacité contre les parasites Leishmania et les espèces Plasmodium. Ces composés présentent une activité prometteuse, ce qui en fait des candidats potentiels pour le développement de médicaments dans la lutte contre ces maladies .
Propriétés anticancéreuses
Des études récentes ont mis en évidence le potentiel anticancéreux des dérivés du pyrazole. Le composé 21, qui contient la partie acide pyrazole-4-carboxylique, a montré une efficacité significative contre les lignées cellulaires cancéreuses telles que HCT116 et MCF-7. De plus, il a inhibé la kinase Aurora-A, un régulateur essentiel de la division cellulaire. Ces résultats suggèrent que les composés à base de pyrazole pourraient jouer un rôle dans la thérapie du cancer .
Développement d'herbicides
L'this compound a des applications dans la recherche sur les herbicides. Il sert de précurseur à la synthèse de dérivés utilisés dans le contrôle des mauvaises herbes. En modifiant la structure du pyrazole, les scientifiques peuvent concevoir des herbicides avec une sélectivité et une efficacité améliorées .
Études de simulation moléculaire
Les chercheurs ont utilisé des simulations moléculaires pour explorer les interactions de liaison de ce composé. Par exemple, une étude a étudié son activité antipromastigote en analysant son motif de liaison dans le site actif de LmPTR1 (une enzyme de Leishmania). L'énergie de liaison favorable du composé suggère son potentiel en tant qu'agent antileishmanien .
Agrochimiques et protection des cultures
Les dérivés du pyrazole trouvent des applications dans les agrochimiques. En incorporant l'échafaudage de l'acide pyrazole-4-carboxylique, les chimistes peuvent concevoir de nouveaux pesticides, fongicides et insecticides. Ces composés contribuent à la protection des cultures et à l'agriculture durable .
Chimie de coordination
Le groupe acide carboxylique dans l'this compound lui permet de former des complexes de coordination avec les ions métalliques. Ces complexes ont des applications diverses, notamment la catalyse, la luminescence et la science des matériaux. Les chercheurs explorent leurs propriétés et leurs utilisations potentielles dans divers domaines .
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the compound’s antileishmanial and antimalarial activities , it can be inferred that it may interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby affecting their survival and proliferation.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid may have similar effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid in lab experiments include its availability, low cost, and ease of synthesis. The main limitation of 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid is its lack of selectivity, which can lead to the inhibition of other enzymes and pathways.
Orientations Futures
Future research on 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid should focus on further elucidating its mechanism of action and its potential therapeutic effects. In particular, further research should focus on its potential anti-cancer effects and its ability to target specific pathways. Additionally, further research should focus on developing more selective inhibitors of COX-2 and other enzymes. Finally, further research should focus on optimizing the synthesis of 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid and other related compounds.
Méthodes De Synthèse
1-(4-chlorophenyl)pyrazole-4-carboxylic Acid can be synthesized using a variety of methods. The most common method is the Fischer indole synthesis, which involves the reaction of an aryl halide with an aldehyde in the presence of a base. Other methods include the reaction of an aryl halide with an amine in the presence of a base, the reaction of an aryl halide with an amide in the presence of a base, and the reaction of an aryl halide with an ester in the presence of a base.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSAOBJMSYDULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239692 | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138907-80-9 | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)

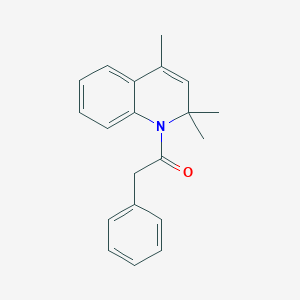
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
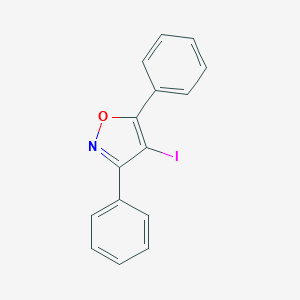
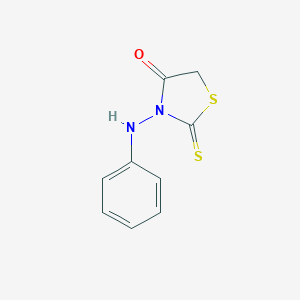
![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
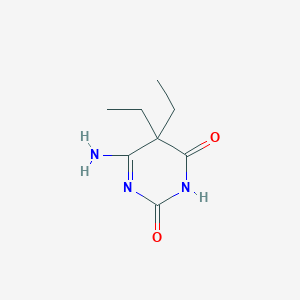
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
